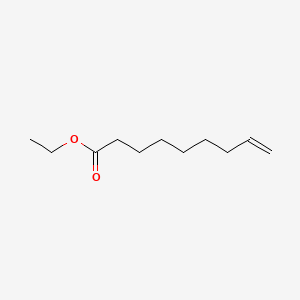

Ethyl 8-nonenoate

Description

Overview of Ester Chemistry and Aliphatic Unsaturated Esters in Scientific Context

Esters are a fundamental class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.orgslideshare.net This process, known as esterification, is a cornerstone of organic chemistry, responsible for the synthesis of a vast array of molecules with diverse properties and applications. wikipedia.orgpressbooks.pub Esters are characterized by a carbonyl group bonded to an alkoxy group (-COOR'), and their physical and chemical properties are influenced by the nature of the "R" and "R'" groups attached to this functional core. wikipedia.orglibretexts.org

Aliphatic unsaturated esters, such as ethyl 8-nonenoate, are a specific subclass of esters that contain one or more carbon-carbon double or triple bonds within their aliphatic chain. libretexts.org The presence of this unsaturation introduces a site of reactivity, allowing for a wide range of chemical transformations not possible with their saturated counterparts. cymitquimica.com These reactions include addition reactions, polymerization, and metathesis, making aliphatic unsaturated esters valuable intermediates in the synthesis of more complex molecules. slideshare.netcymitquimica.com Their applications span from the creation of polymers and fragrances to their role as building blocks in the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai

Significance of this compound in Organic Synthesis and as a Chemical Precursor

This compound (C11H20O2) is a colorless liquid with a molecular weight of 184.28 g/mol . ontosight.aichembk.com Its structure, featuring a nine-carbon chain with a terminal double bond at the C-8 position and an ethyl ester group, makes it a highly useful bifunctional molecule in organic synthesis. The terminal alkene provides a handle for various chemical modifications, while the ester group can be hydrolyzed to a carboxylic acid or transformed into other functional groups.

One of the most significant applications of this compound is in olefin metathesis , a powerful reaction that allows for the rearrangement of carbon-carbon double bonds. This has been instrumental in the synthesis of macrocyclic compounds, which are large ring structures often found in pharmaceuticals and other biologically active molecules. mcgill.cacore.ac.uk For instance, derivatives of this compound have been utilized as building blocks in the synthesis of macrocyclic inhibitors for the Hepatitis C virus (HCV) NS3/NS4A protease. mcgill.ca

Furthermore, this compound and its derivatives serve as precursors for a variety of other valuable compounds. It can be used in the synthesis of:

Polymers : The terminal double bond allows for polymerization reactions, leading to the formation of functionalized polymers. google.com

Dicarboxylic Acids : Through isomerization and subsequent metathesis, this compound can be converted into dibasic esters and acids, which are important monomers for polyesters and polyamides. google.com

Specialty Chemicals : It is a precursor in the synthesis of various fine chemicals, including fragrances and components of pheromones. ontosight.ailookchem.com For example, it has been identified as a volatile compound in wine, contributing to its aroma profile. mdpi.com

The synthesis of this compound itself can be achieved through several routes, most commonly via the esterification of 8-nonenoic acid with ethanol (B145695). dss.go.th 8-nonenoic acid can be derived from the pyrolysis of 9-hydroxynonanoic acid, which in turn can be obtained from natural sources like castor oil. dss.go.th

Current Research Landscape and Emerging Trends Pertaining to this compound

The versatility of this compound continues to drive research in various fields. Current investigations are focused on optimizing its synthesis and expanding its utility in novel applications.

A significant area of research involves the development of more efficient and sustainable methods for its production, often leveraging biorefinery approaches to convert natural oils into valuable chemical intermediates like this compound. uni-konstanz.de The use of metathesis catalysts, including those based on ruthenium, molybdenum, and tungsten, is a key aspect of this research, aiming to improve reaction efficiency and selectivity. google.comgoogle.com

In materials science, there is growing interest in using this compound and its derivatives to create new functionalized monomers for the synthesis of advanced polymers with tailored properties. google.com These polymers may find applications in lubricants, functional fluids, and other specialty materials. google.com

The synthesis of complex natural products and pharmaceuticals also continues to benefit from the use of this compound as a building block. Its ability to participate in macrocyclization reactions makes it a valuable tool for constructing challenging molecular architectures. mcgill.canih.govgoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H20O2 | ontosight.aichembk.com |

| Molecular Weight | 184.28 g/mol | chembk.com |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Fruity, floral | ontosight.ai |

| Density | 0.87 g/cm³ | ontosight.ai |

| Boiling Point | 230.8°C at 760 mmHg | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and hexane (B92381) | ontosight.ai |

Table 2: Key Reactions and Applications of this compound

| Reaction/Application | Description | Key Precursor/Product | Reference |

| Olefin Metathesis | Formation of macrocyclic compounds | Macrocyclic HCV protease inhibitors | mcgill.ca |

| Polymerization | Synthesis of functionalized polymers | Specialty polymers | google.com |

| Isomerization & Metathesis | Production of dicarboxylic acids | Dibasic esters and acids | google.com |

| Fragrance & Flavor | Component of aromas | Wine volatiles | mdpi.com |

| Organic Synthesis | Precursor for various fine chemicals | 8-oxononanoic acid | oup.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl non-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSSRQZGHXOQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188688 | |

| Record name | Ethyl 8-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35194-39-9 | |

| Record name | Ethyl 8-nonenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 8-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 8 Nonenoate and Its Analogues

Classical Esterification Pathways for Ethyl 8-nonenoate

Esterification represents the most direct approach to synthesizing this compound, typically starting from its corresponding carboxylic acid, 8-nonenoic acid.

The direct esterification of 8-nonenoic acid with ethanol (B145695) is a fundamental and widely employed method for producing this compound. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

To overcome issues associated with homogeneous acid catalysts, such as corrosion and difficult separation, solid acid resins like Amberlyst 15 are utilized. dss.go.thripublication.com These ion-exchange resins function as heterogeneous catalysts, offering simplified workup procedures as they can be removed by simple filtration. ripublication.comupv.es

In a typical procedure for synthesizing alkyl 8-nonenoates, 8-nonenoic acid is refluxed with the corresponding alcohol in a solvent like toluene (B28343) in the presence of Amberlyst 15. dss.go.th This method has been successfully used to prepare ethyl, methyl, n-propyl, and n-butyl 8-nonenoates. dss.go.th The reaction generally proceeds for several hours, after which the catalyst is filtered off, and the crude ester is purified by vacuum distillation. dss.go.th Research has shown that this method can produce the desired esters with purities ranging from 77–96%. dss.go.th However, the formation of a cis/trans mixture of alkyl 7-nonenoate isomers as byproducts can occur. dss.go.thresearchgate.net

| Reactant (Alcohol) | Product | Reaction Time (hours) | Purity (%) |

|---|---|---|---|

| Methanol | Mthis compound | 5 | 96 |

| Ethanol | This compound | 5 | 77 |

| n-Propanol | n-Propyl 8-nonenoate | 5 | 85 |

| n-Butanol | n-Butyl 8-nonenoate | 5 | 80 |

Catalytic Esterification with Solid Acid Resins (e.g., Amberlyst 15)

Advanced Carbon-Carbon Bond Formation Strategies Incorporating Nonenoate Scaffolds

Advanced synthetic strategies allow for the construction of the carbon backbone of nonenoate analogues, offering versatility in creating a variety of structures.

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, converting aldehydes or ketones into alkenes. wikipedia.org This methodology can be adapted to synthesize unsaturated esters. beilstein-journals.orgnih.gov A relevant example is the synthesis of ethyl 8-methyl-6-nonenoate, an analogue of this compound. prepchem.com

The synthesis begins with the preparation of a phosphonium (B103445) ylide. Ethyl 6-bromohexanoate (B1238239) is reacted with triphenylphosphine (B44618) in refluxing acetonitrile (B52724) to form the corresponding phosphonium salt. prepchem.com This salt is then deprotonated with a strong base, such as sodium hydride, to generate the Wittig reagent. prepchem.com The subsequent reaction of this ylide with an aldehyde, in this case, isobutyl aldehyde, results in the formation of the alkene product, ethyl 8-methyl-6-nonenoate. prepchem.com After an aqueous workup and purification by distillation, this method can yield the target compound in significant quantities. prepchem.com

| Step | Reactants | Product | Reported Yield |

|---|---|---|---|

| 1 | Ethyl 6-bromohexanoate, Triphenylphosphine | (6-Ethoxy-6-oxohexyl)triphenylphosphonium bromide | - |

| 2 | Phosphonium salt, Sodium hydride, Isobutyl aldehyde | Ethyl 8-methyl-6-nonenoate | 62% |

Grignard reagents, with the general formula R-MgX, are potent carbon-based nucleophiles used extensively in the formation of new carbon-carbon bonds. openstax.org They readily react with electrophilic carbon centers, such as those in aldehydes, ketones, and epoxides, to create more complex carbon skeletons, often resulting in the formation of alcohols. pressbooks.pubmasterorganicchemistry.com

This reactivity can be harnessed to synthesize branched nonenoate structures in a multi-step process. First, a suitable Grignard reagent is used to introduce the desired branching onto a carbon chain. For example, the reaction of a Grignard reagent with an epoxide or a ketone can generate a secondary or tertiary alcohol with a specific branched structure. masterorganicchemistry.com This alcohol can then be oxidized to the corresponding carboxylic acid. The final step is the esterification of this branched carboxylic acid with ethanol, using one of the classical methods described in section 2.1, to yield the target branched ethyl nonenoate analogue. This combined approach provides a versatile pathway to a wide range of structurally diverse ester compounds.

| Step | Reaction Type | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Grignard Reaction | A Grignard reagent (R-MgX) attacks an electrophile (e.g., ketone, epoxide) to form a new C-C bond. | Branched Alcohol |

| 2 | Oxidation | The branched alcohol is oxidized to a carboxylic acid. | Branched Carboxylic Acid |

| 3 | Esterification | The carboxylic acid is reacted with ethanol in the presence of an acid catalyst. | Branched Ethyl Nonenoate Analogue |

Transition Metal-Catalyzed Hydroesterification of Alkenes

Transition metal-catalyzed hydroesterification represents a powerful and atom-economical method for the synthesis of carboxylic acid esters directly from alkenes, carbon monoxide (CO), and an alcohol. This approach is a viable strategy for the synthesis of this compound, potentially starting from an alkene such as 1,7-octadiene (B165261). The reaction involves the addition of a hydrogen atom and an alkoxycarbonyl group across a carbon-carbon double bond.

Palladium and rhodium complexes are the most common catalysts for this transformation. researchgate.net The choice of metal and, crucially, the ancillary ligands determines the reaction's efficiency and regioselectivity—that is, whether the ester group is added to the terminal (linear product) or internal (branched product) carbon of the alkene. For the synthesis of this compound from a terminal diene like 1,7-octadiene, catalysts that favor the formation of the linear ester are required.

The general mechanism for palladium-catalyzed hydroesterification involves the formation of a palladium-hydride species, which then undergoes migratory insertion with the alkene. Subsequent CO insertion into the palladium-alkyl bond, followed by alcoholysis, releases the ester product and regenerates the active catalyst. acs.org Novel diphosphine ligands bearing pyridine (B92270) substituents have been developed for palladium-catalyzed dialkoxycarbonylation of alkynes, which proceeds through a cascade of hydroesterification steps to yield 1,4-dicarboxylic acid diesters. acs.org Similarly, rhodium-catalyzed systems, often employed for hydroformylation (the addition of H and a formyl group), can also be adapted for hydroesterification. researchgate.netrsc.org For example, rhodium complexes have been used in the hydroformylation of 1-octene, a structural isomer of octadiene, demonstrating high selectivity for the linear aldehyde product, a close analogue to the desired linear ester. researchgate.net

While direct hydroesterification of 1,7-octadiene to this compound is a theoretically elegant route, challenges include controlling selectivity to the mono-esterification product and preventing polymerization or isomerization side reactions. However, the principles of this catalytic method offer a promising, atom-efficient alternative to more traditional multi-step synthetic sequences. researchgate.netchemrxiv.org

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral derivatives of nonenoic acid is of significant interest for applications in pharmaceuticals and biologically active molecules. Several advanced strategies have been developed to introduce chirality with high levels of control.

Enantioselective Hydrogenation of Enamines to Access Chiral Nonenoate Derivatives

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the preparation of enantiomerically enriched compounds. acs.org The transition metal-catalyzed enantioselective hydrogenation of enamines and their derivatives (such as enamides) is a particularly effective method for producing chiral amines. ub.edu This strategy can be adapted to create chiral precursors for nonenoate derivatives.

The general approach involves the hydrogenation of a prochiral enamine or enamide substrate using a chiral catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir) complexed with chiral phosphine (B1218219) ligands. acs.orgdicp.ac.cn While this method does not directly yield a chiral nonenoate ester, it can be used to synthesize a chiral α-amino acid derivative with a nonenyl side chain. This amino acid can then be converted into the desired chiral nonenoate derivative through subsequent chemical transformations.

For instance, enamides are attractive precursors as they are relatively stable, easy to handle, and the resulting N-acyl group can be readily removed. dicp.ac.cn Research has shown high enantioselectivity in the hydrogenation of various enamides, including those with aliphatic substituents, to produce chiral amines and their derivatives. organic-chemistry.orgnih.govspringernature.comchemrxiv.org Although many examples focus on aromatic enamides, methods for hydrogenating aliphatic enamides are also being developed. nih.gov

A typical reaction might involve the hydrogenation of an enamide derived from a keto-nonenoate precursor. The reaction would be catalyzed by a chiral complex, such as Rh-ArcPhos or a Ru-based catalyst, to generate a chiral N-acyl amino ester. nih.govmdpi.com Subsequent deamination or other functional group manipulations would then lead to the target chiral nonenoate derivative. This approach highlights the versatility of asymmetric hydrogenation in constructing complex chiral molecules from unsaturated precursors.

Asymmetric Azidation at α-Carbon Positions in Nonenoic Acid Synthesis

Asymmetric azidation provides a direct route to chiral α-azido acids, which are valuable synthetic intermediates that can be readily converted into chiral α-amino acids. A well-established method for achieving this transformation with high stereocontrol is through the use of chiral auxiliaries, most notably Evans oxazolidinones. researchgate.netuwindsor.ca

This strategy has been successfully applied to the synthesis of chiral derivatives of 8-nonenoic acid. mcgill.ca The synthesis begins by coupling 8-nonenoic acid to a chiral Evans auxiliary, such as (S)-4-benzyloxazolidin-2-one. mcgill.ca This forms an N-acyl oxazolidinone, which serves as the substrate for the key azidation step. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

The N-acyl oxazolidinone is then treated with a strong base, like potassium hexamethyldisilazide (KHMDS), to form a potassium enolate. The subsequent reaction of this enolate with an electrophilic azide (B81097) source, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide), introduces the azide group at the α-carbon position with high diastereoselectivity. mcgill.ca Quenching the reaction with glacial acetic acid yields the α-azido N-acyl oxazolidinone product. nih.gov The chiral auxiliary can then be cleaved under mild conditions to afford the desired enantiomerically enriched α-azido nonenoic acid, which can be further elaborated into various chiral nonenoate derivatives. nih.gov

The effectiveness of this method is demonstrated by the high diastereomeric excess (de) often achieved, which can exceed 98%. sioc-journal.cn This reliability and predictable stereochemical outcome make Evans auxiliary-controlled azidation a powerful tool in asymmetric synthesis. researchgate.netmcgill.ca

| Reagent | Function | Reference |

|---|---|---|

| 8-Nonenoic Acid | Starting Substrate | mcgill.ca |

| (S)-4-Benzyloxazolidin-2-one | Chiral Auxiliary | mcgill.ca |

| Potassium Hexamethyldisilazide (KHMDS) | Base (Enolate Formation) | mcgill.ca |

| 2,4,6-Triisopropylbenzenesulfonyl Azide | Electrophilic Azide Source | mcgill.ca |

Enzymatic Kinetic Resolution for the Preparation of Chiral Nonenoate Intermediates

Enzymatic kinetic resolution (EKR) is a highly effective and environmentally benign technique for separating enantiomers from a racemic mixture. unipd.it This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. unipd.itnih.gov This allows for the isolation of two enantiomerically enriched compounds: the product and the unreacted starting material.

Lipases, particularly Lipase (B570770) B from Candida antarctica (CALB), are widely used for these resolutions due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity. diva-portal.orgmdpi.comnih.govnih.gov For the synthesis of chiral nonenoate intermediates, EKR can be applied in several ways. One approach is the resolution of a racemic nonenoic acid or its simple ester derivative. In this scenario, the lipase would selectively catalyze the esterification of one enantiomer of the acid with an alcohol, or the hydrolysis of one enantiomer of the ester. nih.gov

Alternatively, EKR can be used to resolve a chiral alcohol that serves as a precursor to a part of the final nonenoate structure. For example, the enantioselective acylation of a racemic alcohol with an acyl donor (like vinyl acetate) is a common strategy. researchgate.net The lipase selectively acylates one alcohol enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. diva-portal.orgresearchgate.net

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. High E-values (often >100) are desirable for achieving high enantiomeric excess (ee) for both the product and the remaining substrate. diva-portal.org The choice of enzyme, solvent, acylating agent, and temperature are critical parameters that must be optimized to achieve high selectivity. sinica.edu.tw This method provides a practical route to valuable chiral building blocks that can be further transformed into complex chiral nonenoate intermediates. researchgate.net

| Component | Role/Example | Reference |

|---|---|---|

| Enzyme | Lipase B from Candida antarctica (CALB), Novozym 435 | diva-portal.orgmdpi.com |

| Substrate | Racemic alcohol, racemic carboxylic acid/ester | unipd.itnih.gov |

| Acyl Donor | Vinyl acetate (B1210297), Isopropyl acetate | researchgate.net |

| Solvent | Hexane (B92381), Toluene, Acetonitrile | diva-portal.orgsinica.edu.tw |

Nonheme Iron-Catalyzed Enantioselective cis-Dihydroxylation of Unsaturated Esters (e.g., Ethyl trans-2-Nonenoate)

The enantioselective cis-dihydroxylation of alkenes is a fundamental transformation that installs two adjacent stereocenters, producing chiral 1,2-diols. These diols are versatile intermediates in organic synthesis. While osmium-based catalysts are traditionally used for this reaction, their toxicity and high cost have driven the development of more sustainable alternatives. Bio-inspired nonheme iron complexes have emerged as highly promising catalysts for this purpose, offering an environmentally friendlier approach. dicp.ac.cn

This methodology has been successfully applied to the enantioselective cis-dihydroxylation of α,β-unsaturated esters, including ethyl trans-2-nonenoate. The reaction utilizes a chiral nonheme iron(II) complex as the catalyst and hydrogen peroxide (H₂O₂) as the terminal oxidant, which produces water as the only byproduct. dicp.ac.cn

The catalyst system often involves an iron(II) source and a chiral tetradentate aminopyridine ligand. Researchers have designed various chiral ligands, such as those based on a chiral trans-cyclohexane-1,2-diamine backbone, to create a chiral environment around the iron center. dicp.ac.cn This chiral scaffolding directs the dihydroxylation to one face of the alkene double bond, leading to a product with high enantiomeric excess (ee).

In the case of ethyl trans-2-nonenoate, the nonheme iron-catalyzed reaction proceeds readily to produce the corresponding optically pure ethyl (2R,3S)-2,3-dihydroxy-nonanoate. Studies have reported excellent enantioselectivities, with ee values reaching up to 99%. dicp.ac.cn This method is effective for a range of linear α,β-unsaturated esters, demonstrating its utility in creating valuable chiral building blocks for the synthesis of natural products and pharmaceuticals. dicp.ac.cn The use of an inexpensive, earth-abundant metal like iron, combined with a green oxidant, aligns well with the principles of modern sustainable chemistry. mdpi.com

Mechanistic Investigations and Reaction Kinetics of Ethyl 8 Nonenoate Transformations

Reactivity Profile of the Alkene Moiety in Ethyl 8-nonenoate

The terminal double bond in this compound is a key functional group that dictates its reactivity, particularly in polymerization and addition reactions.

Studies on Polymerization Reactions

The alkene functionality of this compound allows it to participate in polymerization reactions. While specific studies focusing solely on the polymerization of this compound are not extensively detailed in the provided results, the reactivity of similar unsaturated esters suggests its potential as a monomer. The presence of the ester group can influence the polymerization process, affecting the properties of the resulting polymer.

Analysis of Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to various addition reactions. For instance, in the context of combustion chemistry, the addition of radicals like H and OH to the double bond of unsaturated methyl esters, which are structurally similar to this compound, is a key reaction pathway. nih.gov These addition reactions lead to the formation of ester alkyl radicals, which can undergo further reactions. nih.gov The position of the double bond influences the reactivity; for example, moving the double bond from the 3-position to the 2-position in esters can significantly affect combustion characteristics, highlighting the importance of the double bond's location in addition reactions. rsc.org

Catalytic Reaction Mechanisms and Chemoselectivity

Catalysis plays a pivotal role in the selective transformation of this compound. Different metal catalysts can direct the reaction towards specific products through distinct mechanistic pathways.

Rhodium(II)-Catalyzed C-H Functionalization and Intramolecular Cyclopropanation Reactions

Rhodium(II) catalysts are effective in promoting C-H functionalization and intramolecular cyclopropanation reactions of diazo compounds, which can be conceptually related to transformations involving the alkene moiety of this compound. In reactions of α-diazo esters, rhodium(II) carbenoids are formed as key intermediates. acs.org These carbenoids can then undergo intramolecular C-H insertion or cyclopropanation. acs.org

For instance, in systems analogous to those that could be derived from this compound, rhodium(II) acetate (B1210297) has been shown to promote insertion into tertiary C-H bonds. acs.org In contrast, rhodium(II) perfluorobutyrate favors intramolecular cyclopropanation. acs.org This demonstrates that the choice of rhodium(II) catalyst can control the chemoselectivity of the reaction, directing it towards either C-H functionalization or cyclopropanation. acs.org The enantioselectivity of these transformations can be very high, with some rhodium-catalyzed cyclopropanations of electron-deficient alkenes achieving up to 98% ee. rsc.orgnih.gov

Influence of Catalyst Structure and Reaction Conditions on Regio- and Chemoselectivity

The structure of the catalyst and the reaction conditions are critical factors that influence the regio- and chemoselectivity of reactions involving this compound and related compounds. The ligand framework of the rhodium catalyst can be modulated to achieve highly selective transformations. nih.gov

In rhodium(II)-catalyzed reactions of diazoacetates, the nature of the rhodium(II) catalyst dictates the outcome. For example, rhodium(II) acetamide (B32628) favors insertion into tertiary C-H bonds, while rhodium(II) perfluorobutyrate favors insertion into secondary C-H bonds. acs.org This selectivity allows for the controlled functionalization of different C-H bonds within the same molecule simply by changing the catalyst. nih.gov The choice of solvent can also be crucial; for instance, using dimethyl carbonate, an environmentally friendly solvent, has been shown to be beneficial in some rhodium-catalyzed cyclopropanations. nsf.gov

Table 1: Influence of Rhodium(II) Catalyst on Reaction Selectivity

| Catalyst | Preferred Reaction |

|---|---|

| Rhodium(II) acetamide | Tertiary C-H insertion acs.org |

| Rhodium(II) perfluorobutyrate | Secondary C-H insertion / Intramolecular cyclopropanation acs.org |

Advanced Analytical Characterization of Ethyl 8 Nonenoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of ethyl 8-nonenoate. These techniques provide critical information about the molecule's atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different protons in the molecule. For instance, the terminal vinyl protons (=CH₂) typically appear as multiplets around 4.9-5.0 ppm, while the internal vinyl proton (-CH=) resonates further downfield as a multiplet around 5.8 ppm. The ethyl ester protons exhibit a characteristic quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃). The methylene (B1212753) protons adjacent to the carbonyl group (C(O)CH₂) and the double bond (C=CCH₂) appear as a triplet around 2.3 ppm and a multiplet around 2.0 ppm, respectively. The remaining methylene protons in the alkyl chain produce overlapping multiplets in the 1.3-1.7 ppm region. dss.go.th

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed around 173-174 ppm. The carbons of the double bond appear in the 114-139 ppm range. The methylene carbon of the ethyl group (OCH₂) is found around 60 ppm, while the methyl carbon (OCH₂CH₃) is located at approximately 14 ppm. The various methylene carbons of the nonenoate chain are observed between 24 and 34 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| =CH₂ | ~4.9-5.0 | m |

| -CH= | ~5.8 | m |

| OCH₂CH₃ | ~4.1 | q |

| C(O)CH₂ | ~2.3 | t |

| C=CCH₂ | ~2.0 | m |

| -(CH₂)₄- | ~1.3-1.7 | m |

| OCH₂CH₃ | ~1.2 | t |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | ~173-174 |

| -CH=CH₂ | ~139 |

| -CH=CH₂ | ~114 |

| OCH₂CH₃ | ~60 |

| C(O)CH₂ | ~34 |

| C=CCH₂ | ~33 |

| -(CH₂)₄- | ~24-29 |

| OCH₂CH₃ | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1740-1735 cm⁻¹. The presence of the double bond (C=C) is indicated by a stretching vibration in the region of 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group (=C-H) are observed above 3000 cm⁻¹, while the C-H stretches of the alkyl chain appear below 3000 cm⁻¹. The C-O stretching vibrations of the ester group give rise to bands in the 1250-1000 cm⁻¹ region. dss.go.thlibretexts.orglibretexts.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Compound Analysis

Gas Chromatography (GC) is a widely used method for separating and analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components of a mixture. dss.go.thnist.gov

In a typical GC analysis, a sample containing this compound is vaporized and injected into a long, thin column. The separation is based on the differential partitioning of the analytes between a stationary phase coated on the column and a mobile gas phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. The purity of an this compound sample can be determined by the relative area of its peak in the chromatogram.

GC-MS provides an additional layer of identification by generating a mass spectrum for each eluting compound. The mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of its fragments. The fragmentation pattern of this compound in MS typically shows a molecular ion peak and other characteristic fragments resulting from the cleavage of the ester and alkyl chain. dss.go.thnist.gov

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Complex Mixture Analysis

For the analysis of highly complex mixtures containing numerous volatile and semi-volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced separation power and sensitivity. researchgate.netsccwrp.orgnih.gov

In GCxGC, two different GC columns are connected in series. The effluent from the first column is trapped and then rapidly re-injected into the second, shorter column for a second separation based on a different property (e.g., polarity). This results in a two-dimensional chromatogram with much greater peak capacity than conventional GC. nih.gov

The use of a TOFMS detector is particularly advantageous with GCxGC because of its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. nih.gov This powerful combination allows for the detailed profiling of complex samples, enabling the identification and quantification of trace-level components, including isomers and other closely related compounds that may be present alongside this compound. researchgate.netresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Chiral Stationary Phase HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of this compound and its derivatives. ppqs.gov.insielc.com In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the different interactions of the compounds with the stationary phase.

HPLC is particularly useful for the separation of less volatile or thermally labile derivatives of this compound that are not suitable for GC analysis. Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analytes. researchgate.net

For chiral derivatives of this compound, which exist as non-superimposable mirror images (enantiomers), chiral HPLC is the method of choice for determining enantiomeric purity. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is crucial in fields like pheromone synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry. The separation of enantiomers can be optimized by adjusting the mobile phase composition and temperature. researchgate.net

Thin-Layer Chromatography (TLC) and Column Chromatography for Isolation and Purification

The isolation and purification of this compound and its derivatives are commonly achieved through chromatographic techniques, primarily thin-layer chromatography (TLC) and column chromatography. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. liv.ac.uk For this compound, a non-polar compound, a typical stationary phase is silica (B1680970) gel coated on an aluminum plate. liv.ac.ukuni-tuebingen.de The mobile phase, or eluent, is generally a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether. uni-tuebingen.demit.edu The choice of solvent system is crucial; a good system will result in a retention factor (Rf) value ideally between 0.2 and 0.4 for the target compound, ensuring effective separation from impurities. mit.edu Visualization of the separated spots on the TLC plate is often accomplished using UV light, as the compound may not be colored. liv.ac.uk

Column Chromatography is the standard method for purifying larger quantities of this compound. tandfonline.comucsb.edu This technique employs a glass column packed with a solid adsorbent, most commonly silica gel. The crude product containing this compound is loaded onto the top of the column and eluted with a solvent system, often determined by prior TLC analysis. Research on related compounds shows that solvent systems such as n-hexane-ethyl acetate or hexane-chloroform mixtures are effective for eluting esters from a silica gel column. tandfonline.comuva.nlclockss.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound. The pure fractions are then combined, and the solvent is removed, typically via rotary evaporation, to yield the purified this compound. ucsb.eduuva.nl

The table below summarizes typical parameters used in the chromatographic purification of compounds structurally similar to this compound.

Table 1: Typical Chromatographic Purification Parameters

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

|---|---|---|

| Stationary Phase | Silica gel on aluminum sheets uni-tuebingen.de | Silica gel tandfonline.comucsb.eduuva.nl |

| Mobile Phase (Eluent) | Petroleum ether/ethyl acetate (8:1) uni-tuebingen.de | Hexane/Ethyl Acetate, Hexane/Chloroform (2:1 to 1:1) ucsb.eduuva.nlclockss.org |

| Purpose | Reaction monitoring, purity check, solvent screening liv.ac.uk | Preparative purification and isolation tandfonline.comucsb.edu |

| Visualization | UV light, staining agents liv.ac.ukmit.edu | N/A (fractions analyzed by TLC) |

Method Development in Analytical Chemistry

Optimization of Sample Preparation and Extraction Techniques (e.g., Headspace Solid-Phase Microextraction, Supercritical Fluid Extraction)

Developing robust analytical methods requires optimizing sample preparation to ensure accurate and reliable detection and quantification of this compound, especially from complex matrices.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-invasive technique ideal for analyzing volatile compounds like this compound. nih.govfrontiersin.org It has been successfully used to detect this compound in beer. nih.gov The method involves exposing a fused silica fiber coated with a sorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane, DVB/Car/PDMS) to the headspace above the sample. nih.gov Optimization of several parameters is critical for method sensitivity and accuracy:

Extraction Temperature and Time: Increasing the temperature releases more analytes into the headspace, but excessive heat can cause degradation. frontiersin.org An extraction temperature of 40-50°C is common. nih.govfrontiersin.org Extraction time must be sufficient to allow analytes to reach equilibrium between the sample matrix and the fiber coating, often around 30-45 minutes. frontiersin.orgsemanticscholar.org

Sample Matrix Modification: The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of organic analytes, improving their transfer to the headspace and subsequent extraction. nih.gov

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. ajgreenchem.comresearchgate.net Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract, making it ideal for food and fragrance applications. vinanhatrang.com Its solvating power can be precisely tuned by adjusting pressure and temperature, allowing for selective extraction. ajgreenchem.com While less polar than many solvents, the polarity of supercritical CO₂ can be increased by adding a co-solvent, such as ethanol (B145695) or methanol, to enhance the extraction of moderately polar compounds. researchgate.net SFE has been noted as a suitable method for extracting materials containing nonenoate esters, highlighting its applicability for this compound. google.comscispace.com

Table 2: Comparison of Extraction Techniques for this compound

| Technique | Principle | Key Optimization Parameters | Advantages |

|---|---|---|---|

| HS-SPME | Equilibrium-based partitioning of volatile analytes from sample headspace onto a coated fiber. frontiersin.org | Fiber coating, extraction time & temperature, sample matrix (e.g., salt addition). nih.govfrontiersin.org | Solvent-free, simple, sensitive, suitable for complex matrices. nih.govfrontiersin.org |

| SFE | Use of a supercritical fluid (e.g., CO₂) to dissolve and extract compounds from a matrix. ajgreenchem.com | Pressure, temperature, flow rate, co-solvent addition. ajgreenchem.comresearchgate.net | Green (uses CO₂), tunable selectivity, produces solvent-free extracts. researchgate.netvinanhatrang.com |

Validation of Analytical Methodologies, Including Repeatability and Calibration

Once an analytical method, such as GC-MS following HS-SPME, is developed, it must be validated to ensure it is suitable for its intended purpose. europa.eu Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters, often following guidelines from bodies like the ICH or USEPA, include: longdom.orgpeerj.com

Linearity and Range: This confirms that the method's response is directly proportional to the concentration of the analyte over a specific range. It is assessed by analyzing a series of standards at different concentrations and performing a linear regression. A high coefficient of determination (R² > 0.99) is typically required. europa.eupeerj.com

Accuracy: This measures the closeness of the experimental value to the true value. It is often determined by analyzing a sample with a known concentration (a spiked matrix) and calculating the percent recovery. peerj.com Acceptable recovery is often within 80-115%. peerj.com

Precision (Repeatability): This assesses the closeness of agreement between a series of measurements from the same sample under the same conditions. It is expressed as the relative standard deviation (RSD) of the results. An RSD below 15-20% is generally considered acceptable. peerj.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. peerj.com

The table below illustrates a hypothetical validation summary for an analytical method for this compound.

Table 3: Example Validation Parameters for an this compound Assay

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (R²) | > 0.99 peerj.com | 0.998 |

| Range | Defined by linear response europa.eu | 10 - 500 ng/mL |

| Accuracy (% Recovery) | 80 - 115% peerj.com | 95.7% |

| Precision (% RSD) | < 15% peerj.com | 8.5% |

| LOQ | Quantifiable with acceptable precision and accuracy peerj.com | 10 ng/mL |

Resolution of Spectral Data Contradictions for Purity and Stereochemical Validation

Ensuring the structural identity and purity of this compound requires rigorous analysis, typically using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Contradictions or ambiguities in spectral data can arise from impurities, degradation products, or isomeric confusion.

For this compound, its close structural relative, Mthis compound, provides expected reference spectral data. The ¹H NMR spectrum should show characteristic signals for the terminal double bond (protons on C9 and C8), the ethyl ester group, and the methylene chain. The ¹³C NMR would similarly display unique resonances for the carbonyl carbon, the olefinic carbons, and the carbons of the alkyl chain. uva.nl

When conflicting data appears, a systematic approach is necessary for resolution:

Cross-referencing Multiple Techniques: Discrepancies should be investigated by comparing results from different analytical methods. For instance, if NMR suggests an impurity, GC-MS can be used to separate and identify it. Peak purity tests, such as those using a diode array detector in HPLC or deconvolution of mass spectra, can confirm if a single chromatographic peak corresponds to a single compound. europa.eu

Verification of Purity: Techniques like column chromatography should be repeated if impurities are suspected. Purity can be quantified using methods like GC-FID or quantitative NMR (qNMR).

Stereochemical Validation: For derivatives of this compound that may contain stereocenters, validating the stereochemistry is crucial. This is often accomplished using specialized techniques such as chiral chromatography (e.g., chiral HPLC) or by using NMR with chiral shift reagents to resolve signals from different enantiomers or diastereomers.

Resolving such contradictions is essential for confirming the compound's structure with a high degree of confidence, ensuring that the material used in subsequent applications is well-characterized and pure.

Biological and Ecological Roles of Ethyl 8 Nonenoate in Non Human Systems

Occurrence and Biosynthesis in Natural Systems

Formation as Volatile Organic Compounds (VOCs) in Plant Metabolomics Studies

Plants synthesize a vast array of volatile organic compounds (VOCs) that are crucial for their interaction with the environment, including communication and defense nih.gov. These compounds are often released in response to both biotic and abiotic stresses nih.gov. While a wide variety of esters are known to be part of the complex bouquets of VOCs emitted by plants, direct evidence from plant metabolomics studies explicitly identifying Ethyl 8-nonenoate as a plant-derived VOC is not extensively documented in the available research. However, related compounds have been studied; for instance, methyl 8-methylnonanoate (B15497590) is used as a reference standard in the analysis of VOCs in plant metabolomics mdpi.com. Furthermore, the precursor, 8-nonenoic acid, has been identified as a starting material for the synthesis of plant growth inhibitors, suggesting a potential role for its derivatives in plant biology [].

Production by Microbial Fermentation (e.g., Saccharomyces cerevisiae and Saccharomyces paradoxus yeasts in Wine Production)

Saccharomyces cerevisiae , the primary yeast used in winemaking, is known to produce a wide range of flavor-active esters, including this compound oup.comresearchgate.net. The synthesis of these esters is a key part of the fermentation process, contributing significantly to the final sensory characteristics of the wine mdpi.com. The concentration of this compound in wine can vary depending on the specific fermentation conditions and the nutrients available to the yeast oup.com. For example, studies have shown its presence in both white and red wines fermented with S. cerevisiae oup.com.

Saccharomyces paradoxus , a wild relative of S. cerevisiae, is also found in vineyard environments and is capable of fermenting grape must sawine.co.zaresearchgate.net. Research indicates that S. paradoxus strains can produce a different profile of volatile compounds compared to S. cerevisiae, potentially offering unique aromatic qualities to wine oup.comnih.govresearchgate.netsawine.co.zaresearchgate.netresearchgate.net. While S. paradoxus is known to produce various ethyl esters, some studies suggest it may produce lower total concentrations of volatile esters and specifically less ethyl octanoate (B1194180) than S. cerevisiae nih.govresearchgate.net. A comprehensive analysis of the volatile compounds produced by S. paradoxus during white wine fermentation identified 474 different compounds, including a variety of esters oup.comresearchgate.net. However, the specific production of this compound by S. paradoxus is not explicitly detailed in the currently available research, which highlights the diversity in metabolic outputs even between closely related yeast species.

Table 1: Production of this compound in Fermentation

| Organism | Product | Role of this compound | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | Wine | Contributes to the volatile aroma profile. | oup.comnih.govresearchgate.netmdpi.com |

Enzymatic Biotransformations and Metabolic Pathways

Role of Lipases and Esterases in Biological Ester Hydrolysis and Synthesis

Enzymes, particularly lipases and esterases, play a fundamental role in the biotransformation of esters like this compound. These enzymes catalyze both the breakdown (hydrolysis) and formation (synthesis) of ester bonds.

Lipases (EC 3.1.1.3) are enzymes whose natural function is to hydrolyze triglycerides. However, their catalytic activity is not limited to hydrolysis. In environments with low water content, the reaction equilibrium shifts, allowing lipases to efficiently catalyze esterification and transesterification reactions peerj.com. This versatility makes them crucial in various biological processes involving the synthesis and modification of esters.

Esterases (EC 3.1.1.1) are a diverse group of hydrolases that catalyze the cleavage and formation of ester bonds nih.gov. They are involved in the synthesis of various esters and can perform esterification and transesterification reactions, often without the need for cofactors nih.gov. The hydrolysis of esters by these enzymes breaks them down into their constituent alcohol and carboxylic acid. Conversely, in synthetic reactions, they join an alcohol and a carboxylic acid to form an ester.

The general reactions catalyzed by these enzymes can be represented as:

Ester Hydrolysis: RCOOR' + H₂O ⇌ RCOOH + R'OH

Ester Synthesis (Esterification): RCOOH + R'OH ⇌ RCOOR' + H₂O

Metabolic Pathways Involving Ethyl Esters in Fungi and Other Organisms

In fungi, particularly in yeasts like Saccharomyces cerevisiae, the formation of ethyl esters such as this compound is a well-established metabolic process. The primary pathway involves the enzymatic esterification of ethanol (B145695) with an activated fatty acid, typically an acyl-Coenzyme A (acyl-CoA) molecule.

The biosynthesis of this compound in yeast can be summarized in the following steps:

Activation of 8-Nonenoic Acid: The fatty acid, 8-nonenoic acid, is activated to its corresponding acyl-CoA thioester, 8-nonenoyl-CoA. This activation step requires ATP.

Esterification with Ethanol: The 8-nonenoyl-CoA then reacts with ethanol, which is abundantly present during fermentation, to form this compound. This reaction is catalyzed by specific enzymes with ester-synthesizing capabilities.

This pathway is part of the broader fatty acid and lipid metabolism in yeast and is crucial for the production of a wide range of flavor and aroma compounds in fermented products. The efficiency of this pathway can be influenced by various factors, including the availability of precursors (fatty acids and ethanol), the specific yeast strain, and the fermentation conditions.

Ecological and Biochemical Significance (Excluding Human-Centric Functions)

This compound and its precursor, 8-nonenoic acid, have notable ecological and biochemical significance in the communication and life cycles of various non-human organisms, particularly insects.

Volatile esters produced by yeasts and plants serve as crucial chemical cues in insect-plant and insect-yeast interactions asm.orgoup.comoup.com. These compounds can act as attractants, guiding insects to food sources, mates, or oviposition sites mdpi.comasm.orgresearchgate.net. Research has specifically explored the potential of this compound as an insect attractant nih.gov.

The precursor, 8-nonenoic acid, is an intermediate in the biosynthesis of (E)-10-hydroxy-2-decenoic acid, a component of the royal jelly of the honey bee (Apis mellifera) []. Royal jelly is a critical substance for the development of queen bees. Furthermore, the related nonanoic acid has been identified as having pheromonal activity for the tropical bont tick (Amblyomma variegatum) and is found in the volatile secretions of other insects oup.com. The use of fatty acid derivatives as pheromones is a widespread phenomenon in the insect world peerj.comgoogle.comunl.edu. For example, various lepidopteran species utilize long-chain unsaturated esters as sex pheromones to attract mates, a critical aspect of their reproductive strategy.

Table 2: Ecological and Biochemical Roles of this compound and Related Compounds

| Compound | Organism(s) | Role/Significance | Reference(s) |

|---|---|---|---|

| This compound | Insects | Potential as an insect attractant. | nih.gov |

| 8-Nonenoic Acid | Honey Bee (Apis mellifera) | Intermediate in the synthesis of a royal jelly component. | [] |

| Nonanoic Acid | Ticks, Insects | Pheromonal activity. | oup.com |

Influence on Microbial Fermentation Profiles and Metabolite Production

Research into the production of craft beer using alternative carbohydrate sources, such as wasted bread, has identified this compound as one of the many esters produced during fermentation by Saccharomyces cerevisiae. In a study analyzing the volatile compounds of wheat craft beer, the concentration of this compound was quantified, demonstrating its consistent production across different brewing formulations. Although its concentration was lower than that of other major esters like ethyl decanoate, its presence is indicative of the complex metabolic pathways involved in yeast fermentation.

Table 1. Concentration of this compound in Different Craft Beer Formulations

| Beer Formulation | Mean Concentration (µg/L) | Standard Deviation |

|---|---|---|

| Control (100% Malt) | 2.99 | 1.41 |

| 25% Bread Substitution | 2.70 | 2.43 |

| 50% Bread Substitution | 1.01 | 0.20 |

| 75% Bread Substitution | 1.62 | 0.42 |

In the context of winemaking, this compound is also recognized as a metabolite. A comparative study on white and red wines elaborated with bee pollen versus commercial fermentation activators found that this compound was present in all tested wines. beilstein-journals.org The study highlighted that the addition of bee pollen could improve the volatile compound profile. beilstein-journals.org The concentration of this compound varied depending on the fermentation activator used, indicating that nutrient availability and composition can modulate the metabolic output of the yeast. beilstein-journals.org

Table 2. Concentration of this compound in Palomino Fino White Wine with Different Fermentation Activators

| Wine Sample | Mean Concentration (µg/L) | Standard Deviation |

|---|---|---|

| Control | 201.6 | 0.7 |

| Bee Pollen | 245.4 | 2.9 |

| Commercial Activator | 220.4 | 1.1 |

Furthermore, studies on non-grape wines, such as tomato wine, have detected this compound as a component of the volatile profile, particularly after ageing. scispace.com Its presence, where it was not detected in the fresh wine, suggests that it is formed during the maturation and ageing processes, which involve slow fermentation and complex esterification reactions. scispace.com The formation of this and other esters is crucial for the development of the final bouquet of the wine. scispace.com

Potential as Precursor for Naturally Occurring Bioactive Compounds (e.g., Fragments of Jasplakinolide)

In addition to its role as a flavor and aroma compound in fermented goods, this compound serves as a valuable starting material, or precursor, in the chemical synthesis of more complex, naturally occurring bioactive compounds. Its structure, featuring a terminal double bond and an ethyl ester functional group, makes it a versatile building block for constructing intricate molecular architectures. ontosight.aidss.go.th

One of the significant applications of this potential is in the synthesis of fragments of Jasplakinolide. uni-tuebingen.de Jasplakinolide is a potent cyclodepsipeptide first isolated from a marine sponge, which exhibits significant antitumor, antifungal, and insecticidal activities. nih.gov The complexity of its structure necessitates multi-step total synthesis, often relying on simpler, readily available chiral or achiral precursors. Research into synthetic pathways for Jasplakinolide and its analogues has identified key intermediates derived from nonenoic acid structures. uni-tuebingen.denih.gov For instance, (2S,4E,6R,8S)-8-Hydroxy-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester, a more complex derivative, is described as an intermediate in the synthesis of a substituent used to prepare Jasplakinolide. americanchemicalsuppliers.com The fundamental C9 backbone of this compound is a key structural element that can be elaborated through various chemical reactions to build portions of the Jasplakinolide molecule. uni-tuebingen.de

The utility of nonenoic acid and its esters is not limited to Jasplakinolide. These structures are part of other natural bioactive compounds. For example, a related compound, (E)-8-methyl-6-nonenoic acid, is a component used in synthesizing analogues of Capsaicin, the active component in chili peppers, which are studied for their anti-tumor activity. americanchemicalsuppliers.com This highlights a broader principle where relatively simple, unsaturated fatty acid esters like this compound are foundational elements in the biosynthesis and chemical synthesis of diverse and potent natural products. dss.go.th

Applications of Ethyl 8 Nonenoate As a Chemical Precursor and Building Block

Building Block in the Synthesis of Complex Organic Molecules

The reactivity of its terminal alkene and ester functionalities makes Ethyl 8-nonenoate a versatile starting material for constructing intricate molecular architectures.

Synthesis of Pharmaceutical Intermediates (e.g., P3 Fragments for Macrocyclic HCV NS3/NS4A Protease Inhibitors)

A significant application of this compound is in the synthesis of pharmaceutical intermediates, particularly for macrocyclic inhibitors of the Hepatitis C virus (HCV) NS3/NS4A protease. mcgill.cagoogle.com This protease is essential for the replication of the HCV, making it a prime target for antiviral drug development. mcgill.camedcraveonline.com

Macrocyclic inhibitors often contain a P3 fragment, which is a key structural component that interacts with the protease's active site. mcgill.canih.gov this compound serves as a precursor for the synthesis of these P3 fragments. For instance, (S)-ethyl-2-acetamido-8-nonenoate, derived from this compound, is a key intermediate in the synthesis of P3 fragments for macrocyclic HCV NS3/NS4A protease inhibitors. google.com The synthesis involves converting the terminal alkene of this compound into an amino acid derivative, which then becomes the P3 building block. mcgill.ca This fragment is subsequently incorporated into a larger macrocyclic structure. mcgill.ca The development of these inhibitors, such as BILN 2061 and its analogs, has been a significant step forward in the treatment of HCV infections. mcgill.ca

| Intermediate | Precursor | Application |

| (S)-ethyl-2-acetamido-8-nonenoate | This compound | Synthesis of P3 fragments for HCV NS3/NS4A protease inhibitors |

Precursor for the Total Synthesis of Natural Products (e.g., Optically Pure Dihydroxy Esters)

This compound is also a valuable precursor in the total synthesis of natural products. sci-hub.se Its carbon chain can be elaborated and functionalized to create complex natural product scaffolds. One notable application is in the synthesis of optically pure dihydroxy esters. chinesechemsoc.org

Through processes like enantioselective cis-dihydroxylation, the double bond of unsaturated esters like this compound can be converted into a diol with high stereocontrol. chinesechemsoc.org These optically pure dihydroxy esters are versatile building blocks for the synthesis of various natural products. chinesechemsoc.org For example, the asymmetric dihydroxylation of trans-configured β,γ-unsaturated carboxylic esters, which can be derived from starting materials like this compound, has been used to synthesize various natural products with high enantiomeric excess. researchgate.net

| Reaction | Product | Application |

| Enantioselective cis-dihydroxylation | Optically pure dihydroxy esters | Building blocks for the total synthesis of natural products |

Role in Materials Science Applications

In the realm of materials science, this compound has been investigated for its potential as a plasticizer. Plasticizers are additives that increase the flexibility and durability of materials. While not a primary application, its ester functionality and hydrocarbon chain give it properties that could be beneficial in modifying the physical characteristics of certain polymers.

Utilization as a Reference Standard in Analytical Chemistry for Fatty Acid Methyl Esters and VOC Analysis

This compound serves as a reference standard in analytical chemistry, particularly in the analysis of fatty acid methyl esters (FAMEs) and volatile organic compounds (VOCs). In gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), reference standards are crucial for the identification and quantification of compounds in complex mixtures.

Due to its well-defined chemical structure and physical properties, this compound can be used to calibrate analytical instruments and to identify the presence of similar unsaturated esters in various samples. indiana.edusigmaaldrich.com For instance, it has been identified as a volatile compound in products like beer, where its concentration can be monitored using analytical techniques that rely on reference standards for accurate measurement. nih.gov Its use as a standard is important in fields such as food science, environmental analysis, and metabolomics. nih.gov

| Analytical Technique | Application | Purpose |

| Gas Chromatography (GC) | Analysis of Fatty Acid Methyl Esters (FAMEs) and Volatile Organic Compounds (VOCs) | Identification and quantification of compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of FAMEs and VOCs | Identification and quantification of compounds |

Computational and Theoretical Chemistry Studies on Ethyl 8 Nonenoate

Molecular Modeling and Conformational Analysis

Molecular modeling of ethyl 8-nonenoate involves creating three-dimensional representations of the molecule to study its possible shapes, or conformations. libretexts.orgbyjus.com The flexibility of the nine-carbon chain and the ester group allows the molecule to adopt numerous spatial arrangements. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. researchgate.net

Computational methods like molecular mechanics and quantum mechanics are used to calculate the energy of different conformers. Staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. libretexts.org For this compound, the most stable conformers will likely have the alkyl chain in a linear, extended arrangement to minimize steric hindrance. The presence of the double bond at the 8-position introduces some rigidity at that end of the molecule.

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C7-C8-C9=C10 | Rotation around the C8-C9 single bond adjacent to the double bond | Influences the orientation of the vinyl group relative to the rest of the chain. |

| O=C-O-C | Rotation around the C-O single bond of the ester group | Determines the orientation of the ethyl group. |

| C-C-C-C | Rotations within the alkyl chain | Generally prefer anti (180°) or gauche (±60°) arrangements. |

This table is for illustrative purposes. Actual values would be determined through detailed computational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide detailed information about the electronic structure of this compound. researchgate.netarxiv.orgmdpi.com These calculations can determine the distribution of electrons within the molecule, the energies of molecular orbitals, and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

For this compound, the π-bond of the C=C double bond and the lone pairs on the oxygen atoms of the ester group are expected to be significant contributors to the HOMO. The LUMO is likely to be associated with the antibonding π* orbital of the carbonyl group (C=O).

Table 2: Calculated Electronic Properties of a Representative Alkene and Ester

| Property | Alkene (e.g., 1-octene) | Ester (e.g., ethyl acetate) | Predicted for this compound |

| HOMO Energy | High-lying (due to π-bond) | Lower-lying (due to electronegative oxygens) | Dominated by the C=C π-bond, but influenced by the ester group. |

| LUMO Energy | High-lying (antibonding σ) | Lower-lying (antibonding π of C=O) | Dominated by the C=O π* orbital. |

| HOMO-LUMO Gap | Large | Large | Moderate, suggesting potential for various reactions. |

Note: This table presents general trends. Specific values for this compound would require dedicated quantum chemical calculations.

These calculations can also predict sites of reactivity. For example, the carbon atoms of the C=C double bond are susceptible to electrophilic attack, while the carbonyl carbon of the ester group is prone to nucleophilic attack.

Theoretical Prediction of Reaction Mechanisms and Transition State Analysis

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction involving this compound. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org Transition state theory is a fundamental concept in this analysis. rsc.org

Similarly, reactions at the C=C double bond, such as hydroformylation, can be modeled. uva.nl These calculations can help elucidate the role of catalysts and predict the regioselectivity of the reaction (i.e., whether the aldehyde group is added to the terminal or internal carbon of the double bond). uva.nl

Kinetic and Thermodynamic Modeling of Ethyl Ester Reactions (e.g., High-Temperature Ignition Behavior)

Kinetic and thermodynamic modeling is essential for understanding the behavior of ethyl esters like this compound in complex environments, such as combustion. researchgate.netsyr.eduresearchgate.net These models rely on a detailed reaction mechanism, which is a collection of all relevant elementary reactions and their rate constants. researchgate.net

In the context of high-temperature ignition, the model would include reactions such as:

Unimolecular decomposition: The breakdown of this compound into smaller molecules and radicals. researchgate.net

Hydrogen abstraction: The removal of a hydrogen atom from the fuel molecule by small radicals like H, OH, and CH3. rsc.org

Oxidation reactions: The reactions of the fuel and its fragments with oxygen. nih.gov

Thermodynamic data (enthalpy, entropy, and heat capacity) for all species in the mechanism are required. researchgate.netsci-hub.se These can be calculated using quantum chemistry methods. Kinetic parameters (rate constants) for each reaction are often determined from a combination of theoretical calculations, experimental data, and analogies with similar reactions. researchgate.netdoaj.org

Studies on smaller ethyl esters show that they are generally more reactive than their methyl ester counterparts in combustion environments. researchgate.net This increased reactivity is partly attributed to the presence of the ethyl group, which can undergo elimination reactions to form ethylene (B1197577) and a carboxylic acid. researchgate.netresearchgate.net

Table 3: Key Reaction Classes in High-Temperature Modeling of Ethyl Esters

| Reaction Class | Example | Significance |

| Unimolecular Decomposition | C8H15COOC2H5 → C8H15COOH + C2H4 | Important initiation pathway, produces ethylene and the corresponding acid. researchgate.netresearchgate.net |

| H-atom Abstraction | C8H15COOC2H5 + •OH → •C8H14COOC2H5 + H2O | Major fuel consumption pathway, creates fuel radicals. |

| Radical Decomposition | •C8H14COOC2H5 → smaller radicals + stable molecules | Propagation of the reaction chain. |

| Oxidation | R• + O2 → ROO• | Key steps in the oxidation process. nih.gov |

Structure-Activity Relationship (SAR) Studies for Nonenoate Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological or chemical activity. escholarship.orgnih.govresearchgate.net For nonenoate derivatives, computational methods can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) with observed activity.

For example, if a series of nonenoate derivatives are synthesized and tested for their antifungal activity, QSAR can help identify the key molecular features responsible for this activity. mdpi.com This knowledge can then be used to design new, more potent derivatives.

In the context of hydroformylation, SAR studies have shown that the length of the alkyl chain in ω-unsaturated carboxylic acids and their esters, including 8-nonenoates, influences the regioselectivity of the reaction when using specific catalyst systems. uva.nl Computational modeling can help explain these observations by analyzing the interactions between the substrate and the catalyst at the molecular level. uva.nl

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Sustainable Synthetic Routes

The pursuit of green chemistry principles necessitates the development of more sustainable and efficient methods for synthesizing ethyl 8-nonenoate. Current methods, often relying on the esterification of 8-nonenoic acid with ethanol (B145695), can be energy-intensive and utilize traditional acid catalysts that may generate waste. dss.go.th Future research will likely focus on several key areas to address these limitations.

One promising avenue is the exploration of novel catalytic systems that operate under milder conditions and are easily recyclable. For instance, the use of solid acid catalysts like Amberlyst-15 has shown improved yields compared to conventional catalysts such as sulfuric acid. dss.go.th Further investigation into other solid acids, including zeolites and functionalized resins, could lead to even more active and selective catalysts.

Another critical area is the development of synthetic pathways that utilize renewable feedstocks. Research into the electrochemical reduction of hydroperoxides derived from unsaturated fatty acids presents an environmentally friendlier alternative to traditional reducing agents. dss.go.th This approach, which can significantly lower electricity consumption, is a prime candidate for further optimization. dss.go.th Additionally, exploring the direct conversion of biomass-derived platform chemicals into this compound precursors through catalytic processes is a long-term goal that aligns with the principles of a circular economy.

The concept of process intensification, such as reactive distillation where reaction and separation occur simultaneously, could dramatically improve the efficiency of this compound synthesis. By continuously removing water, the equilibrium of the esterification reaction is shifted towards the product, leading to higher conversions and reduced energy consumption.

Exploration of Undiscovered Catalytic Transformations and Reaction Pathways

Beyond its synthesis, the reactivity of the terminal double bond and the ester group in this compound offers a playground for discovering new catalytic transformations. Current knowledge includes oxidation to 8-nonenoic acid and reduction to 8-nonanol. However, a vast potential for novel reactions remains untapped.

Future research could explore a variety of catalytic reactions, including:

Metathesis: Cross-metathesis reactions with other olefins could lead to a diverse range of novel unsaturated esters with tailored chain lengths and functionalities. google.com These new molecules could possess unique properties for applications in polymers, lubricants, and fragrances.

Hydroformylation: The selective hydroformylation of the terminal double bond could yield valuable aldehyde or alcohol derivatives. uva.nluva.nl Supramolecular control strategies could be employed to achieve high regioselectivity for the linear product. uva.nluva.nl

Epoxidation and Dihydroxylation: The enantioselective epoxidation or dihydroxylation of the double bond would produce chiral building blocks valuable for the synthesis of complex organic molecules and pharmaceuticals. chinesechemsoc.org Non-heme iron catalysts have shown promise in the cis-dihydroxylation of similar acrylates. chinesechemsoc.org

Polymerization: The development of catalysts for the polymerization of this compound could lead to new biodegradable polyesters with unique properties.

Investigating these and other catalytic transformations will not only expand the chemical toolbox for utilizing this compound but also pave the way for the creation of novel materials and fine chemicals.

In-depth Investigations of Biocatalytic Pathways and Enzyme Engineering for Enhanced Production or Transformation

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes, such as lipases, for the esterification of 8-nonenoic acid can reduce side reactions and operate under mild conditions. Future research in this area will likely focus on several key aspects.

A primary goal is the discovery and engineering of novel enzymes with enhanced activity and stability for the production of this compound. This involves screening microbial sources for new lipases or esterases with desirable properties and then using protein engineering techniques, such as directed evolution and rational design, to improve their catalytic efficiency, substrate specificity, and tolerance to industrial process conditions.

Furthermore, the exploration of whole-cell biocatalysis, where the entire microorganism is used as the catalyst, could streamline the production process by eliminating the need for enzyme purification. This approach could involve genetically engineering microbial strains to overexpress the necessary enzymes and optimize the metabolic pathways for the efficient conversion of renewable feedstocks into this compound. The in vivo depolymerization of polyhydroxyalkanoates (PHAs) to produce chiral monomers is an example of a related sustainable approach. frontiersin.org